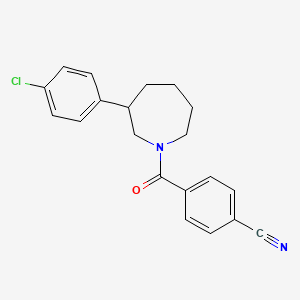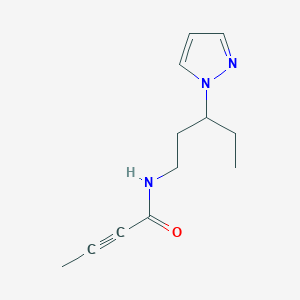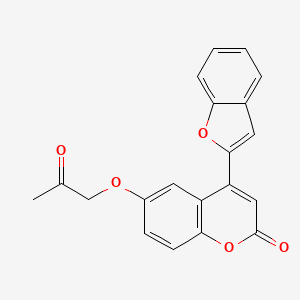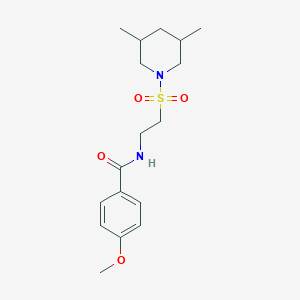![molecular formula C18H14N2O2S B2853728 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902941-23-5](/img/no-structure.png)
2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . The reaction is carried out at room temperature in aqueous ethanol, with photo-excited state functions generated from Na2 eosin Y employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis
Computational tools are often used to investigate the molecular and electronic behavior of pyrimidine derivatives . Quantum and chemical parameters are calculated and the molecular electrostatic surface potential (MEP) is studied, which predicts the highly electronic sites around the compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems . This is typically achieved using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .科学的研究の応用
Anti-inflammatory Applications
Pyrimidine derivatives, including our compound of interest, have shown significant anti-inflammatory properties. They act by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . These compounds can potentially be developed into new anti-inflammatory drugs with enhanced activities and minimal toxicity.
Anticancer Activity
Studies have demonstrated that certain pyrimidine derivatives exhibit anticancer activities. They have been evaluated for their in vitro anticancer activity by MTT assay, showing significant activity against cancer cell lines such as HeLa and HepG2 . This suggests that our compound could be a candidate for further research in cancer therapy.
Antioxidant Properties
The antioxidant activity of pyrimidine derivatives is measured by standard free radical scavenging assays. Compounds with significant antioxidant activity are further screened for in vivo anti-inflammatory activity . This indicates that our compound may serve as a potent antioxidant, which is crucial in protecting cells from oxidative stress.
Anti-biofilm Activity
Pyrimidine derivatives have been found to exhibit anti-biofilm activity. For instance, a related compound was found to have an IC50 value of 3.6 μg/mL against K. planticola, nearly equivalent to the standard drug Ciprofloxacin . This suggests that our compound could be useful in combating biofilm-associated infections.
Antifungal and Antibacterial Effects
The pyrimidine nucleus is known for its antifungal and antibacterial effects. These properties make pyrimidine derivatives valuable in the development of new antimicrobial agents that could be effective against a variety of fungal and bacterial pathogens .
Role in Nucleic Acid Chemistry
Pyrimidines are fundamental structures found in nucleic acids. They play a vital role in many biological processes as their ring system is present in several vitamins, coenzymes, and nucleic acids. The biological significance of pyrimidine derivatives in DNA and RNA synthesis makes them crucial in genetic research and drug design .
作用機序
Target of Action
Similar compounds have been found to exhibit anti-inflammatory and anticancer properties , suggesting potential targets could be inflammatory pathways and cancer cell lines.
Mode of Action
Based on its structural similarity to other pyrimidinone derivatives, it may interact with its targets to modulate their activity . This could result in changes to cellular processes, potentially leading to anti-inflammatory or anticancer effects .
Biochemical Pathways
Given its potential anti-inflammatory and anticancer properties, it may impact pathways related to inflammation and cell proliferation .
Result of Action
Based on its potential anti-inflammatory and anticancer properties, it may modulate cellular processes in a way that reduces inflammation and inhibits cancer cell growth .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves the condensation of 2-hydroxyacetophenone with 2-amino-4-methylpyrimidine-5-thiol, followed by cyclization with formaldehyde and formic acid.", "Starting Materials": [ "2-hydroxyacetophenone", "2-amino-4-methylpyrimidine-5-thiol", "formaldehyde", "formic acid" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone with 2-amino-4-methylpyrimidine-5-thiol in the presence of a base such as sodium hydroxide to form 2-(2-hydroxyphenyl)-4-methyl-5-thioxo-1,2,3,4-tetrahydropyrimidine.", "Step 2: Cyclization of the intermediate product with formaldehyde and formic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS番号 |
902941-23-5 |
分子式 |
C18H14N2O2S |
分子量 |
322.38 |
IUPAC名 |
2-(2-hydroxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-4-6-11-9-13-17(22-15(10)11)19-16(20-18(13)23)12-7-2-3-8-14(12)21/h2-8,21H,9H2,1H3,(H,19,20,23) |
InChIキー |
ZYJUIKZUMQHXRG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2853649.png)
![1-(4-Chlorophenyl)-2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2853652.png)
![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2853655.png)

![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2853658.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)

![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)


![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)